molecular formula C8H11NOS B049605 1-(Acetylthiomethyl)cyclopropaneacetonitrile CAS No. 152922-72-0

1-(Acetylthiomethyl)cyclopropaneacetonitrile

Cat. No. B049605
Key on ui cas rn: 152922-72-0
M. Wt: 169.25 g/mol
InChI Key: UTKQJRWEYCKICG-UHFFFAOYSA-N
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Patent
US07572930B2

Procedure details

The first step comprises converting the starting material 1,1-cyclopropanedimethanol II into the corresponding cyclic sulfite III by using thionyl chloride and in the presence of a base such as diisopropylethylamine. The cyclic sulfite III is treated with catalytic amount of sodium iodide and sodium cyanide to obtain the compound 1-(hydroxymethyl)cyclopropaneacetonitrile IV, which is converted into the corresponding mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile V, by using methanesulfonyl chloride in the presence of a base. Compound V is treated with potassium thioacetate or thioacetic acid in the presence of a base to yield the compound 1-(acetylthiomethyl)-cyclopropaneacetonitrile VI. In the last step, compound VI is converted into 1-(mercaptomethyl)cyclopropaneacetic acid VII by reacting compound VI in a biphasic solvent system comprising toluene and aqueous NaOH for 16-18 hours.
Name
mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound V
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium thioacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1([CH2:10][C:11]#[N:12])[CH2:9][CH2:8]1)(=O)=O.S(O)(=O)(=O)C.CS(Cl)(=O)=O.[C:23]([O-:26])(=[S:25])[CH3:24].[K+].C(O)(=S)C>>[C:23]([S:25][CH2:6][C:7]1([CH2:10][C:11]#[N:12])[CH2:8][CH2:9]1)(=[O:26])[CH3:24] |f:0.1,3.4|

Inputs

Step One
Name
mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC1(CC1)CC#N.S(C)(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Compound V
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium thioacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC1(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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